molecular formula C16H19N3O3S B2956207 Ethyl (4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-41-6

Ethyl (4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2956207
CAS RN: 946314-41-6
M. Wt: 333.41
InChI Key: LQTVHFNVYPNWBF-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, containing a thiazole ring and a dimethylphenylamino group. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Carbamates are organic compounds derived from carbamic acid and are often used in pharmaceuticals and pesticides .


Molecular Structure Analysis

The molecular structure would likely show the carbamate group (-NHCOO-) linking the ethyl group and the thiazole ring. The dimethylphenylamino group would be attached to the thiazole ring .


Chemical Reactions Analysis

Carbamates are known to hydrolyze into amines and carbon dioxide under certain conditions. Thiazoles are relatively stable but can participate in various reactions at the sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, carbamates tend to be solid at room temperature, and thiazoles are often aromatic and relatively stable .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many carbamates are used as pesticides and work by inhibiting acetylcholinesterase in insects .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it’s a novel compound, it would likely need to undergo further testing and development .

properties

IUPAC Name

ethyl N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-4-22-16(21)19-15-17-12(9-23-15)8-14(20)18-13-7-10(2)5-6-11(13)3/h5-7,9H,4,8H2,1-3H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTVHFNVYPNWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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